molecular formula C13H18N2 B15260402 4-Methyl-3-[(pentan-2-yl)amino]benzonitrile

4-Methyl-3-[(pentan-2-yl)amino]benzonitrile

Cat. No.: B15260402
M. Wt: 202.30 g/mol
InChI Key: MVBPUYLSANHBLD-UHFFFAOYSA-N
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Description

4-Methyl-3-[(pentan-2-yl)amino]benzonitrile (CAS 1247054-94-9) is a high-purity chemical compound offered for scientific research and development. This benzonitrile derivative has a molecular formula of C13H18N2 and a molecular weight of 202.30 g/mol . The compound is characterized by its specific structural features, including a nitrile group and a secondary amine substituent with a pentan-2-yl chain, which are typical pharmacophores in medicinal chemistry. This makes it a valuable intermediate for researchers exploring the synthesis of novel compounds, particularly in the fields of pharmaceutical chemistry and material science . Please handle this material with care. It is associated with various hazard warnings. Safety information indicates it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Researchers should consult the Safety Data Sheet (SDS) and adhere to all stated precautionary statements, which include wearing protective gloves and eye/face protection, using only in a well-ventilated area, and not breathing its dust . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly not for human or animal consumption.

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

4-methyl-3-(pentan-2-ylamino)benzonitrile

InChI

InChI=1S/C13H18N2/c1-4-5-11(3)15-13-8-12(9-14)7-6-10(13)2/h6-8,11,15H,4-5H2,1-3H3

InChI Key

MVBPUYLSANHBLD-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC1=C(C=CC(=C1)C#N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-[(pentan-2-yl)amino]benzonitrile typically involves the reaction of 4-methylbenzonitrile with pentan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction parameters are carefully monitored to maintain product quality and consistency .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-[(pentan-2-yl)amino]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various amines .

Scientific Research Applications

4-Methyl-3-[(pentan-2-yl)amino]benzonitrile has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Methyl-3-[(pentan-2-yl)amino]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-[(4-Methylpentan-2-yl)amino]benzonitrile ()

  • Substituents: Amino group at 2-position, branched 4-methylpentan-2-yl chain.
  • Synthesis : Reductive amination (69% yield), purified via cyclohexane–EtOAc chromatography .
  • Physical Properties : Low melting point (30–32°C), indicative of reduced crystallinity due to branching.
  • Key Differences: Positional isomerism (2- vs. 3-amino) alters electronic distribution; branched alkyl chain increases steric hindrance compared to the linear pentan-2-yl group.

3-{[1-(3-Methoxyphenyl)ethyl]amino}benzonitrile ()

  • Substituents: Bulky 3-methoxyphenylethylamino group at 3-position.
  • Applications : Likely optimized for receptor binding in drug design due to extended conjugation .

Functional Group Variations

4-Bromo-3-methylbenzonitrile ()

  • Substituents : Bromine at 4-position, methyl at 3-position.
  • Reactivity: Bromine acts as a leaving group, enabling nucleophilic substitution, unlike the amino group in the target compound.
  • Applications : Intermediate in pharmaceutical synthesis (e.g., cross-coupling reactions) .

4-(Propan-2-yloxy)-2-(trifluoromethyl)benzonitrile ()

  • Substituents : Isopropyloxy (electron-donating) and trifluoromethyl (electron-withdrawing).
  • Electronic Effects : Contrasting substituents create a polarized aromatic system, enhancing stability and agrochemical activity .

Physicochemical Properties

Compound Melting Point (°C) Key Substituents Solubility Trends
4-Methyl-3-[(pentan-2-yl)amino]benzonitrile (Target) Inferred: 40–50 Linear pentan-2-ylamino Moderate in polar solvents
2-[(4-Methylpentan-2-yl)amino]benzonitrile 30–32 Branched alkylamino Low crystallinity
4-Bromo-3-methylbenzonitrile Not reported Bromine, methyl High polarity

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